Aziridine, 1-acetyl-2-methyl-
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Overview
Description
Aziridine, 1-acetyl-2-methyl-, is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles, which are known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1-acetyl-2-methyl-, can be synthesized through several methods. One common approach involves the reaction of 2-methylaziridine with acetic anhydride under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide to promote the formation of the desired product . Another method involves the use of electrogenerated dications to couple amines and alkenes, which can be used to synthesize aziridines with various substituents .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-acetyl-2-methyl-, undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by the presence of electron-withdrawing groups on the aziridine ring.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions to form various products.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine, 1-acetyl-2-methyl-, include Lewis acids, protic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures can range from room temperature to elevated temperatures depending on the desired reaction .
Major Products
The major products formed from the reactions of aziridine, 1-acetyl-2-methyl-, include a variety of amine derivatives, which can be further transformed into biologically active molecules or used as intermediates in organic synthesis .
Scientific Research Applications
Aziridine, 1-acetyl-2-methyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of aziridine, 1-acetyl-2-methyl-, involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening reactions. This reactivity is due to the significant ring strain and the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack . The molecular targets and pathways involved in these reactions include various nucleophiles and electrophiles that interact with the aziridine ring to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle that is less strained and more stable compared to aziridines.
Uniqueness
Aziridine, 1-acetyl-2-methyl-, is unique due to its high ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic ring opening and substitution, sets it apart from other similar compounds .
Properties
CAS No. |
13416-47-2 |
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Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-(2-methylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4-3-6(4)5(2)7/h4H,3H2,1-2H3 |
InChI Key |
OHCDWNRYBLLYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C |
Origin of Product |
United States |
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